Product packaging for 1-(1H-pyrazol-4-yl)piperidin-4-amine(Cat. No.:)

1-(1H-pyrazol-4-yl)piperidin-4-amine

Cat. No.: B12885782
M. Wt: 166.22 g/mol
InChI Key: WFSWCOBDQCMBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1H-Pyrazol-4-yl)piperidin-4-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a fused heterocyclic structure combining a pyrazole ring with a piperidine amine, making it a valuable scaffold in medicinal chemistry . The piperazine and pyrazole motifs are prevalent in pharmaceuticals and are frequently explored in the design of biologically active molecules . As a building block, this compound is useful for constructing more complex molecular architectures for screening in various drug discovery programs. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4 B12885782 1-(1H-pyrazol-4-yl)piperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)piperidin-4-amine

InChI

InChI=1S/C8H14N4/c9-7-1-3-12(4-2-7)8-5-10-11-6-8/h5-7H,1-4,9H2,(H,10,11)

InChI Key

WFSWCOBDQCMBSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CNN=C2

Origin of Product

United States

Structural Elucidation and Advanced Characterization of 1 1h Pyrazol 4 Yl Piperidin 4 Amine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecular composition and electronic properties of 1-(1H-pyrazol-4-yl)piperidin-4-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. For derivatives of this compound, such as N-Boc protected piperidinyl pyrazole (B372694) carboxylates, ¹H and ¹³C NMR spectra provide definitive evidence of their structure. mdpi.com

In the ¹H NMR spectrum of a typical derivative, distinct signals corresponding to the protons of the pyrazole and piperidine (B6355638) rings are observed. The protons on the pyrazole ring typically appear as singlets in the aromatic region. The piperidine ring protons show more complex splitting patterns in the aliphatic region, corresponding to their axial and equatorial positions and their coupling with adjacent protons. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the pyrazole ring resonate at characteristic downfield shifts, while the sp³ hybridized carbons of the piperidine ring appear at upfield chemical shifts. The presence of substituents on either ring will influence the chemical shifts of the nearby carbon and hydrogen atoms, providing further structural confirmation. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative (Data derived from analogous structures reported in the literature)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole C-H~7.5 - 7.8 (s)~130 - 140
Piperidine N-CH (axial)~3.6 - 3.8 (m)~50 - 55
Piperidine N-CH (equatorial)~2.8 - 3.0 (m)~50 - 55
Piperidine C-H (amine)~2.9 - 3.1 (m)~45 - 50
Piperidine CH₂ (axial)~1.9 - 2.1 (m)~30 - 35
Piperidine CH₂ (equatorial)~1.5 - 1.7 (m)~30 - 35
Amine N-HVariable (br s)-

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound. For derivatives of this compound, HRMS provides unambiguous confirmation of their identity. mdpi.com

For instance, the calculated exact mass for a derivative such as a methyl (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate can be compared to the experimentally found mass, with a very small mass error, typically within a few parts per million (ppm). mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The molecule may break apart in predictable ways upon ionization, and the resulting fragment ions can help to piece together the structure of the parent molecule. nih.gov

Table 2: Example of HRMS Data for a Derivative

Derivative Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylateC₁₅H₂₃N₃O₄310.1761310.1765

(Data derived from analogous structures reported in the literature) mdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of a this compound derivative, characteristic absorption bands can be observed for the various functional groups.

The N-H stretching vibrations of the pyrazole and the piperidine amine group are typically seen as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic pyrazole ring appear just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole ring are found in the 1500-1650 cm⁻¹ region. mdpi.comnist.govnist.gov The C-N stretching vibrations of the piperidine ring can be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nist.govnist.gov

Vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more detailed assignment of the observed IR bands to specific vibrational modes of the molecule, confirming the connectivity and geometry of the atoms.

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Pyrazole, Amine)Stretching3200 - 3500
C-H (Pyrazole)Stretching3050 - 3150
C-H (Piperidine)Stretching2850 - 2960
C=N, C=C (Pyrazole)Stretching1500 - 1650
C-N (Piperidine)Stretching1000 - 1300

(Data compiled from general spectroscopic tables and literature on related compounds) mdpi.comnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals.

For this compound derivatives, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the pyrazole ring. Pyrazole itself exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. nist.gov The piperidine moiety, being a saturated heterocycle, does not absorb significantly in the UV-Vis region. The presence of the piperidine substituent on the pyrazole ring may cause a slight shift in the absorption maximum. The specific absorption maxima and molar absorptivities will depend on the solvent and the nature of any other substituents on the molecule. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of the atoms can be determined.

Confirmation of Molecular Geometry and Conformation

The conformation of the piperidine ring can also be determined. Typically, the piperidine ring adopts a chair conformation to minimize steric strain. The substituent at the 4-position can be either in an axial or equatorial position, and X-ray crystallography can distinguish between these possibilities. researchgate.net The relative orientation of the pyrazole and piperidine rings is also defined by the crystal structure. Intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, play a crucial role in the crystal packing. researchgate.net

Table 4: Illustrative Crystallographic Parameters for a Pyrazole Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8926 (6)
b (Å)9.9679 (13)
c (Å)22.617 (2)
β (°)92.795 (11)
Volume (ų)876.52 (19)

(Data for the analogous compound 5-Chloro-1-phenyl-1H-pyrazol-4-amine) researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a network of intermolecular interactions. In derivatives of this compound, these forces are crucial for stabilizing the crystal structure. X-ray crystallography studies on related compounds reveal that hydrogen bonding and other weak interactions play a significant role.

Similarly, analysis of 1-{[5-(4-Chloro-phenyl)-1-(4-fluoro-phen-yl)-1H-pyrazol-3-yl]carbon-yl]}piperidin-4-one shows that intermolecular C—H⋯O hydrogen bonds link molecules into chains. nih.gov These chains are further connected into layers by C—H⋯F hydrogen bonds. nih.gov The molecular structure is also stabilized by an intramolecular C—H⋯N hydrogen bond. nih.gov

In more complex systems like 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the crystal packing is stabilized by N–H⋯O hydrogen bonds which form inversion dimers. mdpi.com These dimers are further linked by weak N–H⋯F and C–H⋯F intermolecular interactions, creating a sheet-like structure. mdpi.com Weak π–π interactions between the phenyl rings also contribute to the stability of the crystal packing. mdpi.com

The following table summarizes key crystallographic data for a representative pyrazole-piperidine derivative, illustrating the parameters that define the crystal lattice.

Interactive Table 1: Crystal Data for 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile nih.gov

Parameter Value
Formula C₉H₁₂N₄O
Molecular Weight 192.23
Crystal System Triclinic
a (Å) 7.2667 (5)
b (Å) 7.9624 (5)
c (Å) 8.8306 (8)
α (°) 89.280 (6)
β (°) 75.934 (7)
γ (°) 71.906 (6)
Volume (ų) 470.01 (6)

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides experimental verification of the empirical formula, ensuring the compound's purity and confirming its identity following synthesis.

For novel derivatives of this compound, elemental analysis is a critical component of their characterization. The experimentally determined percentages of elements are compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For example, the elemental analysis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, a complex pyrazole derivative, yielded results in close agreement with the calculated values, thereby confirming its composition. mdpi.com

Interactive Table 2: Elemental Analysis Data for Representative Pyrazole Derivatives

Compound Formula Analysis Calculated (%) Found (%) Source
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene C₇₂H₅₁N₉ C 82.97 83.00 mdpi.com
H 4.93 4.90 mdpi.com
N 12.10 12.10 mdpi.com
2-(4-Chlorophenyl)-4-(4-nitrophenyl)-2H- nih.govnih.govmdpi.comtriazole C₁₄H₉ClN₄O₂ C 55.92 55.70 researchgate.net
H 3.02 3.17 researchgate.net
N 18.63 18.51 researchgate.net

Theoretical and Computational Chemistry Studies of 1 1h Pyrazol 4 Yl Piperidin 4 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecule's electronic structure, providing detailed information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. eurasianjournals.com It is particularly effective for optimizing molecular geometries and calculating electronic properties of heterocyclic compounds. nih.govresearchgate.net For 1-(1H-pyrazol-4-yl)piperidin-4-amine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d), are used to determine the most stable three-dimensional arrangement of its atoms. icm.edu.pl

This process, known as geometry optimization, finds the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data where available. nih.gov Once the geometry is optimized, various electronic properties, including total energy, dipole moment, and charge distribution, can be calculated to characterize the molecule's polarity and electronic nature.

Table 1: Calculated Structural Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures.

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d))
Bond Length Pyrazole (B372694) C=N 1.35 Å
Piperidine (B6355638) C-N 1.47 Å
Piperidine C-C 1.54 Å
Bond Angle C-N-C (Piperidine) 111.5°
C-C-N (Piperidine) 110.0°

| Dihedral Angle | C-C-N-C (Piperidine) | 55.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. icm.edu.pl

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. icm.edu.plnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. icm.edu.pl For pyrazole derivatives, the HOMO-LUMO gap is analyzed to understand intramolecular charge transfer (ICT) and potential bioactivity. icm.edu.plresearchgate.net In this compound, the HOMO is expected to be localized on the electron-rich pyrazole ring and the amine group, while the LUMO may be distributed across the heterocyclic system.

Table 2: Frontier Molecular Orbital Energies and Related Properties (Illustrative Data) This table presents hypothetical data based on typical values for similar structures.

Parameter Value (eV)
HOMO Energy -6.20
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 5.25
Ionization Potential (I) 6.20
Electron Affinity (A) 0.95
Chemical Hardness (η) 2.63

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orglibretexts.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. deeporigin.com

Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the lone pair of the piperidine's amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be expected around the N-H protons of both the pyrazole and the amino group. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis can reveal charge delocalization between the pyrazole and piperidine rings and quantify the stability contribution from interactions like the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals.

Table 3: NBO Analysis - Second-Order Perturbation Energies E(2) (Illustrative Data) This table presents hypothetical data based on typical values for similar structures.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N (Amine) σ* (C-H) 2.5 n → σ*
LP(1) N (Pyrazole) π* (C=C) 5.1 n → π*

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds.

For flexible molecules like this compound, which contains a piperidine ring, multiple conformations are possible. researchgate.net The piperidine ring typically adopts a stable chair conformation to minimize steric strain. osi.lv However, the substituents on the ring—the pyrazole group at position 1 and the amino group at position 4—can exist in either axial or equatorial positions.

Computational methods are used to map the energetic landscape by calculating the relative energies of these different conformers. researchgate.net The results of this analysis identify the most stable, low-energy conformers. For a 1,4-disubstituted piperidine, the diequatorial conformer is generally the most stable due to reduced steric hindrance. Therefore, the preferred conformer of this compound is expected to have both the pyrazole ring and the amino group in equatorial positions on the chair-form piperidine ring. The energy differences between various conformers (e.g., chair vs. boat, axial vs. equatorial) provide insight into the molecule's dynamic behavior and the populations of each conformer at equilibrium. westernsydney.edu.au

Table 4: Relative Energies of Conformers (Illustrative Data) This table presents hypothetical data based on typical values for similar structures.

Conformer Piperidine Ring Pyrazole (Position 1) Amine (Position 4) Relative Energy (kcal/mol)
1 Chair Equatorial Equatorial 0.00 (Most Stable)
2 Chair Axial Equatorial + 3.5
3 Chair Equatorial Axial + 2.1
4 Chair Axial Axial + 5.8

Tautomerism and Proton Transfer Studies within Pyrazole Systems

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is the subject of significant interest in computational chemistry due to its capacity for prototropic tautomerism. nih.gov This phenomenon, specifically annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov In the case of 4-substituted pyrazoles like this compound, the two tautomeric forms are degenerate, meaning they are identical in structure and energy. However, the process of interconversion via proton transfer remains a critical area of study, as it influences the molecule's chemical reactivity and interactions. nih.govresearchgate.net

Theoretical studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have elucidated several mechanisms for this proton transfer. ias.ac.inias.ac.inresearchgate.net The direct intramolecular 1,2-proton shift is characterized by a very high activation energy barrier, making it kinetically unfavorable under normal conditions. nih.govresearchgate.net Computational models have established that this unimolecular pathway has an activation energy in the range of 47.8–55.5 kcal/mol for various 4-substituted pyrazoles. nih.govresearchgate.net

Intermolecular proton transfer mechanisms, which involve other molecules, present more feasible pathways with significantly lower energy barriers. These can occur through self-association, where two pyrazole molecules form a hydrogen-bonded dimer, facilitating a double proton transfer. ias.ac.inias.ac.in This concerted mechanism dramatically reduces the activation energy. ias.ac.inias.ac.in Studies on 4-substituted pyrazole dimers show that the formation of these dimers is energetically favored, and the subsequent double proton transfer has activation energies ranging from 11.4 to 15.0 kcal/mol, depending on the computational method used. researchgate.net

Furthermore, solvent molecules can act as catalysts for proton transfer. nih.govias.ac.in Theoretical models incorporating explicit water or ammonia molecules show that these solvent-assisted pathways create a proton relay system, effectively lowering the activation barrier. nih.govias.ac.in For instance, the activation energies for proton transfer in pyrazole derivatives assisted by a single water molecule are calculated to be in the range of 26.62–31.78 kcal/mol, while assistance from an ammonia molecule lowers it further to 17.25–22.46 kcal/mol. ias.ac.inias.ac.in The presence of two water molecules has been identified as providing optimal conditions for lowering the energetic barrier. nih.gov

The electronic nature of the substituent at the C4 position influences the activation energy. nih.govresearchgate.net Electron-releasing groups, such as the alkylamine functionality in this compound, have been found to lower the activation energy for tautomerism compared to electron-withdrawing groups. nih.govresearchgate.net

Proton Transfer MechanismSystemComputational MethodCalculated Activation Energy (kcal/mol)
Intramolecular (Monomer) 4-Substituted PyrazolesB3LYP/MP247.8 - 55.5
Intermolecular (Dimer) 4-Substituted PyrazolesDFT/MP211.4 - 15.0
Water-Assisted Substituted PyrazolesMP2/6-311++G(d,p)26.62 - 31.78
Ammonia-Assisted Substituted PyrazolesMP2/6-311++G(d,p)17.25 - 22.46

Nonlinear Optical (NLO) Properties Prediction

Theoretical and computational chemistry provides powerful tools for the prediction and understanding of the nonlinear optical (NLO) properties of molecules. wum.edu.pk Pyrazole derivatives have emerged as a promising class of materials for NLO applications due to their versatile electronic structure and synthetic accessibility. wum.edu.pkresearchgate.netias.ac.in Computational methods, particularly DFT, are widely used to calculate key NLO parameters, including the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). wum.edu.pkresearchgate.net These calculations are crucial for the rational design of new NLO materials. wum.edu.pk

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be distorted by an external electric field, such as that from a high-intensity laser. nih.gov For a significant second-order NLO response (characterized by β), a molecule typically requires a large change in dipole moment between its ground and excited states, often achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

While this compound does not possess a classic donor-π-acceptor architecture, its components can contribute to NLO activity. The pyrazole ring itself is a π-electron system, and the piperidin-4-amine substituent can act as an electron donor. The interaction between these groups can lead to modest but potentially useful NLO properties. Computational studies on various pyrazole derivatives have demonstrated their potential. For example, theoretical investigations of pyranopyrazole derivatives using DFT (B3LYP/6-31++G(d,p)) have shown significant hyperpolarizability values, indicating their suitability for NLO applications. wum.edu.pk Similarly, experimental and theoretical work on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole revealed a first hyperpolarizability (β) value of 40 x 10⁻³⁰ cm⁵/esu, which was in good agreement with experimental results. nih.gov

For this compound, a computational approach would be necessary to quantify its specific NLO properties. DFT calculations could elucidate its molecular geometry, electronic structure (including HOMO-LUMO energy gap), dipole moment, and hyperpolarizabilities. The results would likely show a non-zero hyperpolarizability due to the inherent asymmetry and electronic characteristics of the molecule. The magnitude of these properties would be influenced by the specific charge distribution and the potential for intramolecular charge transfer upon excitation. Studies on other pyrazole systems have reported third-order nonlinear optical susceptibility (χ⁽³⁾) values in the order of 10⁻⁶ esu and second-order hyperpolarizability (γ) values around 10⁻²⁶ esu, providing a benchmark for potential performance. researchgate.net

Compound/Derivative ClassNLO PropertyComputational MethodTypical Calculated Value
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleFirst Hyperpolarizability (β)MP2/6-311+G(d)40 x 10⁻³⁰ cm⁵/esu
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesThird-order Susceptibility (χ⁽³⁾)-~10⁻⁶ esu
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesSecond Hyperpolarizability (γ)-~10⁻²⁶ esu
Pyranopyrazole DerivativesFirst Hyperpolarizability (β)DFT/B3LYPVaries with substituent

Structure Activity Relationship Sar and Mechanistic Biochemical Investigations of 1 1h Pyrazol 4 Yl Piperidin 4 Amine Scaffolds

Systematic SAR Studies on Structural Modifications of the Pyrazole (B372694) and Piperidine (B6355638) Moieties

The biological activity of compounds derived from the 1-(1H-pyrazol-4-yl)piperidin-4-amine scaffold is intricately linked to the nature and position of substituents on both the pyrazole and piperidine rings. Extensive SAR studies have been conducted to understand these relationships and to optimize the potency and selectivity of these compounds for various biological targets.

Substitutions on the pyrazole ring have been shown to be a critical determinant of biological activity. For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are structurally related to the core scaffold, modifications on the pyrazole ring significantly influenced their inhibitory activity against cyclin-dependent kinase 2 (CDK2). The bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to the discovery of potent CDK2 inhibitors. Specifically, the substitution pattern on the pyrazole ring was found to be crucial for achieving high potency and selectivity. nih.govnih.gov

Similarly, modifications to the piperidine moiety can have a profound impact on the pharmacological profile of these compounds. The presence of a 4-piperidine moiety has been noted to enhance the anti-microbial activities of certain 1,5-diaryl pyrazole derivatives nih.gov. The nature of the substituent on the piperidine nitrogen, as well as on the ring itself, can influence not only the potency but also the pharmacokinetic properties of the compounds.

The following table summarizes the impact of various substituents on the biological activity of compounds containing the pyrazole-piperidine scaffold, based on findings from related chemical series.

Scaffold PositionSubstituentImpact on Biological ActivityTargetReference
Pyrazole RingUnsubstituted pyrazol-4-ylMore potent CDK2 and CDK5 inhibitionCDKs nih.gov
Pyrazole Ring1-methyl-1H-pyrazol-4-ylMaintained potent CDK2 inhibitionCDKs nih.gov
Piperidine MoietyN-Alkyl groupsGenerally associated with excellent solubility but reduced exposureIRAK4 researchgate.net
Piperidine MoietyN-Sulfonyl analoguesGenerally good rodent oral exposure but poor solubilityIRAK4 researchgate.net

The three-dimensional arrangement of the this compound scaffold is a key factor in its interaction with biological targets. The relative orientation of the pyrazole and piperidine rings, as well as the conformation of the piperidine ring itself, dictates the binding affinity and selectivity.

Computational and NMR studies on conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound containing a piperidine and pyrazole moiety, have shed light on the optimal ligand conformations for receptor recognition. These studies revealed that constraining the rotation of the aryl rings can lead to a suboptimal orientation for receptor interaction, resulting in reduced affinity and potency nih.gov. This suggests that a degree of conformational flexibility is necessary for the scaffold to adopt the ideal geometry for binding to its target.

Biochemical Target Identification and Engagement

Derivatives of the this compound scaffold have been shown to interact with a diverse range of biochemical targets, leading to the modulation of various cellular processes. These interactions are the basis for the observed biological activities of these compounds.

One of the most well-documented activities of pyrazole-based compounds is the inhibition of protein kinases. The this compound scaffold has been incorporated into numerous kinase inhibitors, targeting a variety of kinases involved in cell signaling, proliferation, and inflammation.

p38 MAPK: Pyrazole urea-based inhibitors have been developed as potent inhibitors of p38 MAPK, a key enzyme in inflammatory signaling pathways nih.govijmphs.com. The pyrazole moiety plays a crucial role in the binding of these inhibitors to the kinase.

JNK: While specific data for the this compound scaffold is limited, pyrazole derivatives have been explored as inhibitors of c-Jun N-terminal kinase (JNK), another member of the MAPK family.

CHK1: The development of selective checkpoint kinase 1 (CHK1) inhibitors is an active area of cancer research. The pyrazole scaffold is a common feature in many kinase inhibitors and its potential for CHK1 inhibition is being investigated.

ROCK-II: Rho-associated coiled-coil containing protein kinase II (ROCK-II) is a target for cardiovascular and neurological disorders. The versatility of the pyrazole-piperidine scaffold makes it a candidate for the design of ROCK-II inhibitors.

PLK1: Polo-like kinase 1 (PLK1) is a critical regulator of mitosis and a target for cancer therapy. Aminopyrimidinyl pyrazole analogs have been designed and synthesized as PLK1 inhibitors nih.gov.

PAK4: P21-activated kinase 4 (PAK4) is implicated in cancer cell migration and invasion. The development of PAK4 inhibitors is an ongoing effort, with pyrazole-containing compounds being of interest.

The following table provides a summary of the kinase inhibitory activities of compounds containing a pyrazole moiety, some of which are structurally related to the this compound scaffold.

Kinase TargetCompound SeriesKey FindingsReference
p38 MAPKN-pyrazole, N'-aryl ureasPotent inhibition, with the pyrazole ring playing a key role in binding. nih.gov
PLK1Aminopyrimidinyl pyrazole analogsDesigned as potent inhibitors, with the pyrazole core being essential for activity. nih.gov
CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesPotent and selective inhibition, with the pyrazole moiety being a key pharmacophore. nih.govnih.gov

In addition to enzyme inhibition, derivatives of the this compound scaffold can also modulate the function of various receptors.

GRK2/5: G protein-coupled receptor kinases 2 and 5 (GRK2/5) are involved in the desensitization of G protein-coupled receptors. The potential of pyrazole-piperidine compounds to modulate these kinases is an area of interest.

CB1: The cannabinoid receptor 1 (CB1) is a target for a variety of neurological and metabolic disorders. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a well-known CB1 antagonist, features a piperidine and pyrazole moiety, highlighting the importance of this scaffold in targeting the CB1 receptor researchgate.net.

11β-HSD1: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in glucocorticoid metabolism and is a target for metabolic diseases nih.govbiorxiv.orgprobiologists.comendocrine-abstracts.org. A series of 1,5-substituted 1H-tetrazole inhibitors of 11β-HSD1 have been developed, demonstrating the potential for five-membered nitrogen-containing heterocycles to target this enzyme nih.goved.ac.uk.

The biological effects of this compound derivatives can also be attributed to their interference with fundamental cellular processes.

Tubulin Polymerization: Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division researchgate.netnih.govresearchgate.netmdpi.comnih.gov. These compounds can bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Pyrazoline derivatives, in particular, have shown promise as tubulin polymerization inhibitors nih.gov.

DNA Synthesis Inhibition: Pyrazole derivatives have also been investigated as inhibitors of DNA synthesis. For example, novel 4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to act as DNA gyrase inhibitors, which would interfere with bacterial DNA replication researchgate.net. In the context of cancer, interference with DNA synthesis is a key mechanism of action for many chemotherapeutic agents.

Molecular Docking and Binding Mode Analysis

Molecular docking serves as a critical computational tool to predict the preferred orientation of a ligand when bound to a target protein. For scaffolds like this compound, this analysis provides foundational insights into its potential biological activity.

Prediction of Ligand-Target Interactions

In silico docking simulations are employed to predict the binding mode of this compound derivatives within the active sites of various protein targets. These studies are crucial for understanding the non-covalent interactions that drive binding affinity. The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The piperidine ring provides a saturated, flexible linker, while the primary amine group is a potent hydrogen bond donor and can form salt bridges with acidic residues.

For analogous pyrazole-containing compounds, docking studies have frequently shown key interactions. For instance, the pyrazole nitrogen atoms often engage in hydrogen bonding with the hinge region of kinases or with key residues in enzyme catalytic sites. The amine on the piperidine ring is predicted to form strong electrostatic and hydrogen bond interactions with negatively charged residues such as aspartate or glutamate.

Table 1: Predicted Ligand-Target Interactions for the this compound Scaffold

Structural Moiety Potential Interaction Type Likely Interacting Residues
Pyrazole NH Hydrogen Bond Donor Asp, Glu, Backbone Carbonyls
Pyrazole N Hydrogen Bond Acceptor Ser, Thr, Asn, Gln
Piperidine NH Hydrogen Bond Donor Asp, Glu, Gln
Piperidine Amine Hydrogen Bond Donor, Ionic Asp, Glu
Aromatic Rings π-π Stacking, Hydrophobic Phe, Tyr, Trp, His

Identification of Key Residues for Binding Affinity and Selectivity

The analysis of docked poses allows for the identification of specific amino acid residues that are critical for the binding and selectivity of the ligand. In studies of similar heterocyclic inhibitors, certain residues consistently emerge as pivotal. For example, in kinase inhibition studies involving pyrazole scaffolds, interactions with the "gatekeeper" residue and the DFG motif are often crucial for affinity and selectivity. mdpi.com

The primary amine of the piperidin-4-amine moiety is particularly significant. Its ability to form a salt bridge with an aspartic acid residue can anchor the ligand in the binding pocket, a feature observed in many potent inhibitors. For instance, in studies on Polo-like kinase 1 (PLK1) inhibitors with related pyrazole structures, interactions with residues like Asp194 were found to be critical for selectivity. mdpi.com Similarly, docking studies of pyrozolo[1,5-a]pyridine analogues into the PDE4 active site highlighted crucial hydrogen bonds with residues such as Asp392, Asn395, and Gln443. nih.gov The selectivity of these compounds often arises from their ability to interact with non-conserved residues in the target protein compared to closely related off-targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized analogues.

Development of Predictive QSAR Models for Analogues

For analogues of this compound, 2D and 3D-QSAR models are developed to guide the design of more potent and selective compounds. These models are built using a training set of molecules with known biological activities. Molecular descriptors, which quantify various physicochemical properties of the molecules, are calculated and correlated with the observed activity.

A typical 2D-QSAR study might reveal that properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors/acceptors are significantly correlated with biological activity. In a study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, 3D-QSAR models were developed to understand the structure-activity relationships for MAO-A and MAO-B inhibition. researchgate.net For a series of pyrazole derivatives, a 2D QSAR model was developed to predict antioxidant activity, highlighting the importance of specific structural features. nih.gov

Table 2: Key Statistical Parameters in Predictive QSAR Models for Analogous Scaffolds

Parameter Description Typical Acceptable Value
Coefficient of determination (goodness of fit) > 0.6
q² (or r²cv) Cross-validated correlation coefficient (predictive ability) > 0.5
r²pred Predictive r² for an external test set > 0.5
F-value Fisher's F-test value (statistical significance) High values are better
SEE Standard Error of Estimate Low values are better

Application of Hybrid 3D-QSAR Models in Scaffold Optimization

Hybrid 3D-QSAR models, which combine techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric, electrostatic, and hydrophobic fields around the molecules that influence their activity. nih.gov These models generate 3D contour maps that visualize regions where modifications to the scaffold would likely increase or decrease biological activity.

In a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, hybrid 3D-QSAR models were successfully developed. The CoMFA and CoMSIA models yielded statistically significant results (CoMFA: q² = 0.628, r² = 0.905; CoMSIA: q² = 0.580, r² = 0.895). mdpi.comnih.gov The contour maps from these models, combined with molecular docking insights, provided a rational basis for designing novel inhibitors with improved potency. mdpi.comnih.gov For the this compound scaffold, such models would guide optimization by indicating, for example, where bulky substituents are favored (steric maps) or where electron-withdrawing or donating groups would be beneficial (electrostatic maps). This approach allows for the rational design of new analogues with enhanced therapeutic potential.

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning models, particularly deep neural networks (DNNs), can be trained on large datasets of known pyrazole-containing compounds and their biological activities to predict the therapeutic potential of new derivatives. nih.govresearchgate.net These models can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. researchgate.netconnectjournals.com For instance, generative AI models can propose novel molecular structures based on the 1-(1H-pyrazol-4-yl)piperidin-4-amine core, optimized for specific properties like target affinity, selectivity, and favorable pharmacokinetic profiles. nih.govspringernature.com This allows for a more focused and efficient exploration of the vast chemical space surrounding the lead compound.

Table 1: Applications of AI/ML in the Development of Pyrazole-Based Compounds

AI/ML Application Description Potential Impact on this compound
Virtual Screening Using ML algorithms to rapidly screen large compound libraries to identify molecules with a high probability of binding to a specific biological target. researchgate.netconnectjournals.com Efficiently identify potential biological targets for the compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.net Guide the rational design of more potent and selective derivatives by predicting the effect of specific structural modifications.
ADMET Prediction Employing AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Prioritize the synthesis of derivatives with favorable drug-like properties, reducing late-stage failures.

| De Novo Drug Design | Using generative models to design entirely new molecules with desired characteristics. springernature.com | Create novel analogues of this compound optimized for enhanced efficacy and safety. |

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline. ijrpr.com

Exploration of Novel Biological Targets for Therapeutic Intervention

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov This versatility suggests that this compound and its future derivatives could be investigated for a range of therapeutic applications beyond their initial design. Pyrazole-based compounds have demonstrated efficacy in targeting enzymes, receptors, and signaling pathways implicated in numerous diseases. ijrpr.comnih.gov

A key future direction will be the systematic screening of this compound derivatives against diverse panels of biological targets. This could uncover unexpected therapeutic opportunities. For example, various pyrazole derivatives have shown potent activity as inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov

Table 2: Potential Biological Targets for Pyrazole-Containing Scaffolds

Target Class Specific Examples Associated Diseases
Protein Kinases Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), VEGFR-2 Cancer nih.govnih.govrsc.orgnih.gov
Enzymes Cyclooxygenase-2 (COX-2), Tubulin Inflammation, Cancer nih.govnih.govrsc.org
G-Protein Coupled Receptors (GPCRs) Cannabinoid Receptors (CB1) Neurological Disorders

| Ion Channels | Various | Cardiovascular and Neurological Disorders |

Further investigation into targets like Fms-like receptor tyrosine kinase 3 (FLT3) for acute myeloid leukemia or various tubulin polymerization sites could reveal novel anticancer applications for derivatives of this compound. mdpi.com The exploration of such novel targets, guided by computational predictions and high-throughput screening, will be a critical step in realizing the full therapeutic potential of this chemical scaffold. connectjournals.com

Development of Advanced Analytical Tools for Mechanistic Elucidation

A deep understanding of a compound's mechanism of action (MoA) is fundamental to its development as a therapeutic agent. Future research on this compound will benefit from the application of advanced analytical and computational techniques to precisely define how it interacts with its biological targets at a molecular level.

Computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide profound insights into the structural and electronic properties of the molecule. eurasianjournals.comresearchgate.netnih.gov These simulations can model the binding interactions between the compound and its target protein, helping to explain its activity and guide further optimization. nih.gov

Experimentally, sophisticated techniques are essential for validating these computational models. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), can determine the precise three-dimensional structure of the compound bound to its target. Spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) and mass spectrometry, are used to confirm the structure of synthesized derivatives and study their interactions with biomolecules. nih.govnih.govnih.gov

The combination of these tools allows for a detailed mechanistic elucidation. For instance, researchers can map the key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of this compound derivatives, providing a clear roadmap for rational drug design. nih.gov

Multidisciplinary Collaborations in Chemical Biology and Drug Discovery

The journey of a compound from a chemical curiosity to a clinical therapeutic is inherently a multidisciplinary endeavor. The future development of this compound will depend on robust collaborations between experts in various fields. The complexity of modern drug discovery necessitates a team-science approach to overcome the numerous challenges involved. ijrpr.comwisdomlib.org

Effective collaborations will bridge the gap between different stages of the research and development process:

Synthetic and Medicinal Chemists will design and create novel derivatives of the core scaffold.

Computational Chemists and AI Specialists will use predictive models to guide the design process and prioritize candidates for synthesis. researchgate.netconnectjournals.com

Biologists and Pharmacologists will perform in vitro and in vivo testing to evaluate the efficacy and mechanism of action of the new compounds.

Structural Biologists will determine the high-resolution structures of compound-target complexes to inform further design iterations.

Process Engineers will develop scalable and cost-effective methods for synthesizing the lead compounds, which is crucial for eventual clinical development. ijrpr.com

Such integrated efforts ensure that knowledge is shared seamlessly across disciplines, leading to a more holistic and efficient drug discovery process. This collaborative ecosystem is essential for translating the scientific potential of promising scaffolds like this compound into tangible therapeutic benefits for patients.

Table of Mentioned Compounds

Compound Name
This compound
Celecoxib
Erlotinib
Sildenafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.